Superior TASK-1 Channel Inhibition Potency of Ketodoxapram Compared to Doxapram
In a direct head-to-head electrophysiological comparison using heterologously expressed TASK-1 channels in Xenopus oocytes, ketodoxapram demonstrated superior inhibitory potency and efficacy compared to its parent compound doxapram. Ketodoxapram achieved a higher maximal inhibition and a lower IC50 value, establishing it as a more effective TASK-1 blocker [1]. This enhanced potency is critical for achieving therapeutic channel blockade at lower drug concentrations, potentially improving the safety margin in cardiovascular research applications.
| Evidence Dimension | TASK-1 channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.8 μM |
| Comparator Or Baseline | Doxapram, IC50 = 1.0 μM |
| Quantified Difference | Ketodoxapram is 20% more potent (lower IC50). |
| Conditions | Heterologously expressed TASK-1 channels in Xenopus laevis oocytes using two-electrode voltage-clamp technique. |
Why This Matters
This 20% improvement in potency allows for lower effective concentrations in in vitro and in vivo models, which can translate to a wider therapeutic window and reduced off-target effects in antiarrhythmic research compared to doxapram.
- [1] Kraft, M., Wiedmann, F., Foerster, K.I., Paasche, A., Yesilgöz, B., Blochberger, P.L., L'hoste, Y., Arif, R., Warnecke, G., Karck, M., Frey, N., Burhenne, J., Haefeli, W.E., Schmidt, C. (2022). Comparison of the antiarrhythmic potential of doxapram and its metabolite ketodoxaparam. European Heart Journal, 43(Supplement_2), ehac544.2693. View Source
